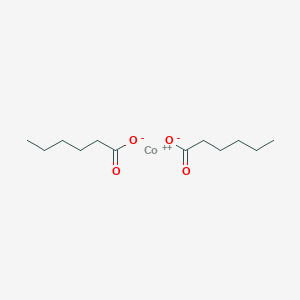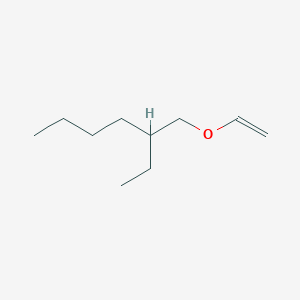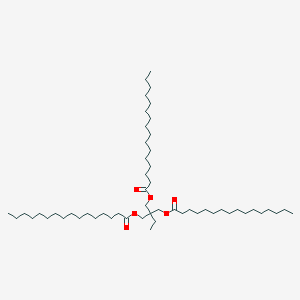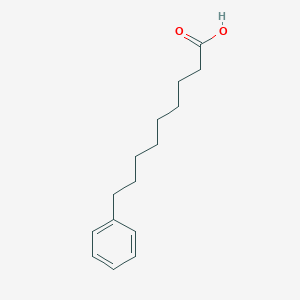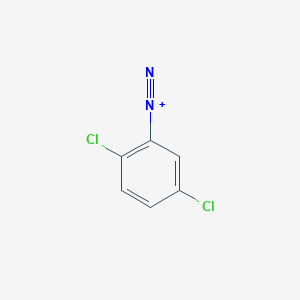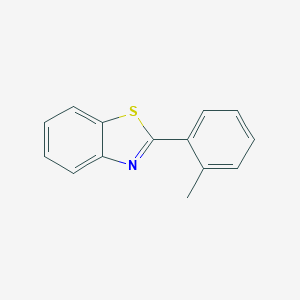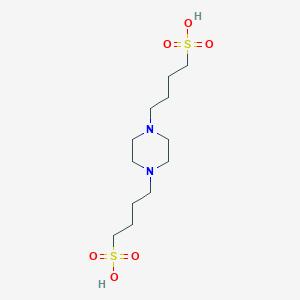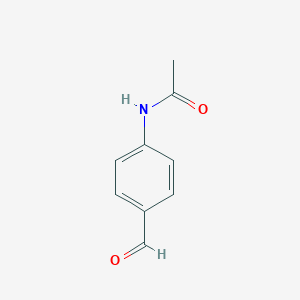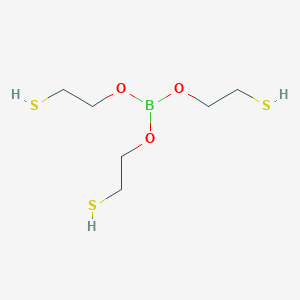
Tri(2-mercaptoethyl) borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(2-mercaptoethyl) borate (TMB) is a boron-containing compound that has gained significant attention in recent years due to its potential applications in various fields. TMB is a versatile molecule that can be easily synthesized and modified to suit different research needs. In
Aplicaciones Científicas De Investigación
Tri(2-mercaptoethyl) borate has a wide range of potential applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent for the detection of heavy metals in water, and as a stabilizer for polymers. In recent years, Tri(2-mercaptoethyl) borate has gained attention for its potential use in biomedical research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of Tri(2-mercaptoethyl) borate is not fully understood. However, it is believed that Tri(2-mercaptoethyl) borate exerts its biological effects by interacting with sulfhydryl groups in proteins. This interaction can lead to changes in protein conformation and activity, ultimately resulting in the observed biological effects.
Efectos Bioquímicos Y Fisiológicos
Tri(2-mercaptoethyl) borate has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Tri(2-mercaptoethyl) borate has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, Tri(2-mercaptoethyl) borate has been shown to have antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tri(2-mercaptoethyl) borate is its ease of synthesis and modification. Tri(2-mercaptoethyl) borate can be easily synthesized using inexpensive starting materials and can be modified to suit different research needs. Additionally, Tri(2-mercaptoethyl) borate is highly soluble in water and other polar solvents, making it easy to work with in the lab. However, one limitation of Tri(2-mercaptoethyl) borate is its potential toxicity. While Tri(2-mercaptoethyl) borate has been shown to be relatively non-toxic in vitro, more studies are needed to fully understand its toxicity in vivo.
Direcciones Futuras
There are many potential future directions for Tri(2-mercaptoethyl) borate research. One area of interest is the development of Tri(2-mercaptoethyl) borate-based drugs for the treatment of inflammatory and cancerous diseases. Additionally, Tri(2-mercaptoethyl) borate could be used as a tool for studying protein structure and function. Finally, Tri(2-mercaptoethyl) borate could be modified to target specific proteins or cellular pathways, allowing for more targeted and effective therapies.
Conclusion:
In conclusion, Tri(2-mercaptoethyl) borate is a versatile molecule with a wide range of potential applications in scientific research. Its ease of synthesis and modification, along with its anti-inflammatory and anti-cancer properties, make it a promising candidate for drug development. While more research is needed to fully understand its mechanism of action and toxicity, Tri(2-mercaptoethyl) borate is a promising molecule with many potential future directions.
Métodos De Síntesis
Tri(2-mercaptoethyl) borate can be synthesized using a simple one-step reaction between boric acid and 2-mercaptoethanol. The reaction takes place in an aqueous medium and is catalyzed by a base such as sodium hydroxide. The resulting product is a white crystalline solid that is highly soluble in water and other polar solvents.
Propiedades
Número CAS |
15582-80-6 |
|---|---|
Nombre del producto |
Tri(2-mercaptoethyl) borate |
Fórmula molecular |
C6H15BO3S3 |
Peso molecular |
242.2 g/mol |
Nombre IUPAC |
tris(2-sulfanylethyl) borate |
InChI |
InChI=1S/C6H15BO3S3/c11-4-1-8-7(9-2-5-12)10-3-6-13/h11-13H,1-6H2 |
Clave InChI |
WWOWUKPIQFKJRO-UHFFFAOYSA-N |
SMILES |
B(OCCS)(OCCS)OCCS |
SMILES canónico |
B(OCCS)(OCCS)OCCS |
Otros números CAS |
15582-80-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



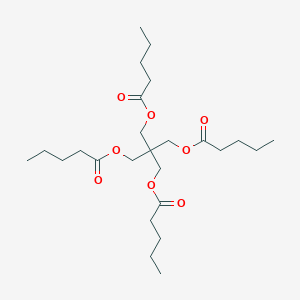
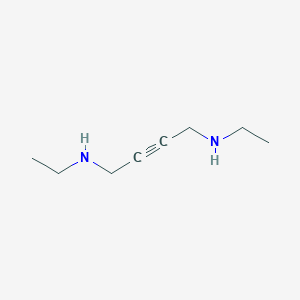
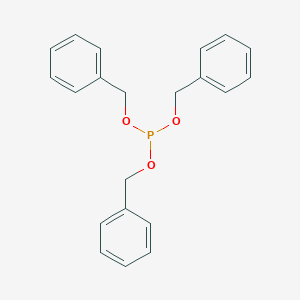
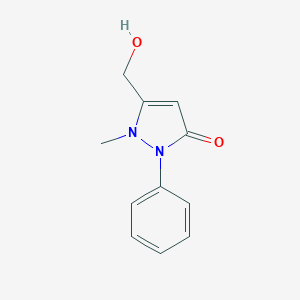
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)
